molecular formula C8H7N3O2 B8611856 3-azido-4-methylbenzoic acid

3-azido-4-methylbenzoic acid

Cat. No.: B8611856
M. Wt: 177.16 g/mol
InChI Key: UUUDGRJAVUNXNV-UHFFFAOYSA-N
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Description

3-azido-4-methylbenzoic acid is an organic compound characterized by the presence of an azide group (-N3) attached to a benzene ring substituted with a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromo-4-methyl-benzoic acid, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) .

Industrial Production Methods: Industrial production of 3-azido-4-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).

    Cycloaddition: Alkynes, copper(I) catalysts (Cu(CH3CN)4BF4).

Major Products:

    Substitution: Formation of azido-substituted aromatic compounds.

    Reduction: Formation of amine-substituted aromatic compounds.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The azide group in 3-azido-4-methylbenzoic acid is highly reactive and can participate in various chemical reactions. In nucleophilic substitution reactions, the azide ion acts as a nucleophile, attacking electrophilic centers on other molecules. In reduction reactions, the azide group is converted to an amine group, releasing nitrogen gas (N2) in the process . In cycloaddition reactions, the azide group forms a five-membered ring with alkynes, resulting in triazole derivatives .

Comparison with Similar Compounds

Uniqueness: 3-azido-4-methylbenzoic acid is unique due to the presence of both an azide group and a methyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo click reactions makes it particularly valuable in bioorthogonal chemistry and materials science .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-azido-4-methylbenzoic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)4-7(5)10-11-9/h2-4H,1H3,(H,12,13)

InChI Key

UUUDGRJAVUNXNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1.04 g (5.62 mmol) 3-nitro-4-fluoro benzoic acid and 105 mg of Pd/C in 10 mL of TFA was stirred for 12 h under an H2 atmosphere. The mixture was then filtered through celite and the filter cake was washed with 20 mL of TFA. The pale yellow solution was then stirred under N2 at 0° C. for 10 min and 405 mg (5.87 mmol) of NaNO2 was added in small portions over 15 min. After an additional 15 min, 400 mg (6.15 mmol) of NaN3 was then added carefully in portions. Gas evolved slowly, and after 1 h the mixture was poured over 20 mL of water and 50 mL of ice. After the ice had melted, the resulting precipitate was filtered and washed with water and hexanes, then dried under vacuum to provide 964 mg of Compound 7 as a white powder.
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mg
Type
catalyst
Reaction Step One
Name
Quantity
405 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-Amino-4-methyl benzoic acid (2.28 g, 15.1 mmol) was suspended in 65 mL of 2N HCl and chilled to 0° C. A chilled solution of 1.25 g (18.1 mmol) of NaNO2 in 5 mL of water was added slowly, and the solution was stirred for 30 min. The mixture was filtered through a plug of diatomaceous earth, and then returned to a 0° C. bath where 1.08 g (16.6 mmol) of NaN3 dissolved in about 5 mL of water was slowly added. Gas evolved immediately, and a precipitate formed. The precipitate was filtered, washed with water, and dried under a stream of air to provide 2.34 g (13.4 mmol; 88%) of Compound 2 as a white solid.
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.08 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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